molecular formula C26H30N2O7 B15196283 Dibutyl 2-(acetylamino)-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate CAS No. 13229-23-7

Dibutyl 2-(acetylamino)-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate

Cat. No.: B15196283
CAS No.: 13229-23-7
M. Wt: 482.5 g/mol
InChI Key: KZAJHKQPWNTRHX-UHFFFAOYSA-N
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Description

Dibutyl 2-(acetylamino)-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including acetylamino, dimethyl, and phenoxazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl 2-(acetylamino)-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate typically involves multi-step organic reactions. The starting materials often include phenoxazine derivatives, which undergo acetylation and subsequent esterification reactions. The reaction conditions usually require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Dibutyl 2-(acetylamino)-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Dibutyl 2-(acetylamino)-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition, protein interactions, and cellular signaling pathways.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Dibutyl 2-(acetylamino)-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenoxazine derivatives and acetylamino-substituted molecules. Examples include:

  • Dibutyl 2-(acetylamino)-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate
  • Diethyl 2-(acetylamino)-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate
  • Dimethyl 2-(acetylamino)-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

13229-23-7

Molecular Formula

C26H30N2O7

Molecular Weight

482.5 g/mol

IUPAC Name

dibutyl 2-acetamido-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate

InChI

InChI=1S/C26H30N2O7/c1-6-8-12-33-25(31)17-11-10-14(3)23-19(17)28-21-18(26(32)34-13-9-7-2)20(27-16(5)29)22(30)15(4)24(21)35-23/h10-11H,6-9,12-13H2,1-5H3,(H,27,29)

InChI Key

KZAJHKQPWNTRHX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C2C(=C(C=C1)C)OC3=C(C(=O)C(=C(C3=N2)C(=O)OCCCC)NC(=O)C)C

Origin of Product

United States

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